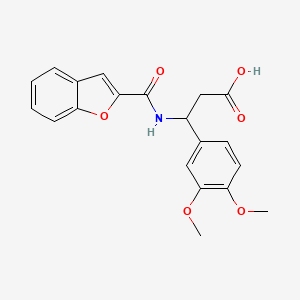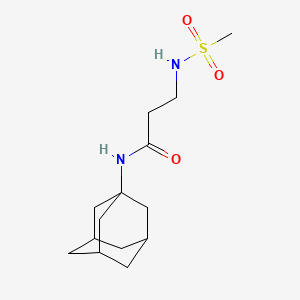
N-(1-adamantyl)-3-(methanesulfonamido)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-3-(methanesulfonamido)propanamide, also known as amantadine or Symmetrel, is a synthetic antiviral and anti-Parkinson's drug. It was first approved by the US Food and Drug Administration (FDA) in 1966 for the treatment of influenza A virus infections. Later, it was found to have therapeutic effects on Parkinson's disease and was approved for this indication in 1978. Since then, amantadine has been extensively studied for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of N-(1-adamantyl)-3-(methanesulfonamido)propanamide is complex and not fully understood. It is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of dopamine release. By blocking this receptor, this compound increases the release of dopamine in the brain, which is deficient in Parkinson's disease. Additionally, this compound has been shown to inhibit the reuptake of dopamine, further increasing its availability in the brain.
Biochemical and Physiological Effects
Amantadine has been shown to have a number of biochemical and physiological effects. In addition to its antiviral and anti-Parkinson's properties, it has been shown to have neuroprotective effects, particularly in the treatment of traumatic brain injury. It has also been shown to have analgesic properties, particularly in the treatment of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
Amantadine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. Additionally, it has a well-characterized mechanism of action, making it a useful tool for studying dopamine regulation and NMDA receptor function.
However, there are also limitations to the use of N-(1-adamantyl)-3-(methanesulfonamido)propanamide in laboratory experiments. Its effects are complex and not fully understood, making it difficult to interpret results. Additionally, its use in animal models may not fully reflect its effects in humans, particularly in the treatment of Parkinson's disease.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-adamantyl)-3-(methanesulfonamido)propanamide. One area of interest is the development of new antiviral drugs based on its mechanism of action. Additionally, there is ongoing research into its therapeutic effects on Parkinson's disease, particularly in combination with other drugs. Finally, there is interest in its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Synthesemethoden
Amantadine is synthesized by reacting 1-adamantylamine with chloroacetyl chloride, followed by treatment with sodium methanesulfonate. The resulting product is then purified by crystallization. The yield of this synthesis method is around 60-70%, and the purity of the product is greater than 99%. This synthesis method is relatively simple and cost-effective, making it a popular choice for industrial production of N-(1-adamantyl)-3-(methanesulfonamido)propanamide.
Wissenschaftliche Forschungsanwendungen
Amantadine has been extensively studied for its antiviral properties, specifically its ability to inhibit the replication of influenza A virus. It works by blocking the M2 ion channel protein of the virus, which is essential for viral replication. This mechanism of action has been well characterized, and N-(1-adamantyl)-3-(methanesulfonamido)propanamide has been used for the prophylaxis and treatment of influenza A virus infections.
In addition to its antiviral properties, this compound has also been studied for its therapeutic effects on Parkinson's disease. It is believed to work by increasing the release of dopamine in the brain, which is deficient in Parkinson's disease. Amantadine has been shown to improve motor symptoms, reduce dyskinesia, and improve quality of life in Parkinson's disease patients.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-3-(methanesulfonamido)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-20(18,19)15-3-2-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12,15H,2-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUVGGYCPMMIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
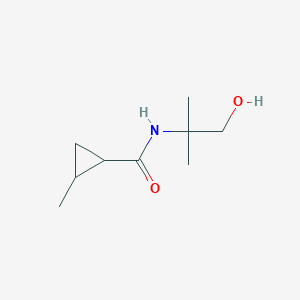
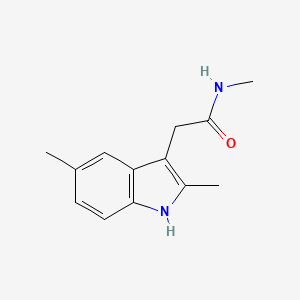
![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B7503390.png)

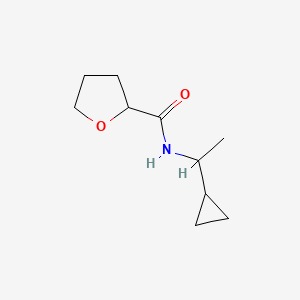

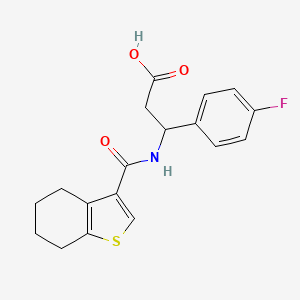
![2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-pentan-2-ylacetamide](/img/structure/B7503430.png)
![Ethyl 4-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoylamino]piperidine-1-carboxylate](/img/structure/B7503437.png)


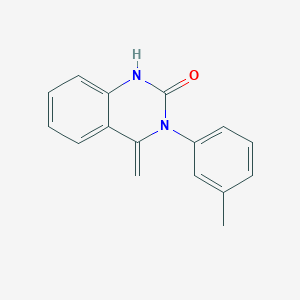
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7503479.png)
